molecular formula C11H12O2 B1266428 1-[4-(Allyloxy)phenyl]ethanone CAS No. 2079-53-0

1-[4-(Allyloxy)phenyl]ethanone

Cat. No.: B1266428
CAS No.: 2079-53-0
M. Wt: 176.21 g/mol
InChI Key: BLAHXQHYMANQBP-UHFFFAOYSA-N
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Description

1-[4-(Allyloxy)phenyl]ethanone (CAS No: 2079-53-0), also known as 4'-Allyloxyacetophenone, is a high-purity organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. This chemical serves as a versatile synthetic intermediate and building block in organic synthesis, particularly in the development of more complex molecular structures. Its structure features both a ketone group and an allyl ether group, making it a valuable precursor for various reactions, including functionalization and cyclization. The compound's physical properties include a density of approximately 1.075 g/cm³ and a boiling point of around 137°C at 7 Torr. Researchers utilize this compound in the synthesis of specialized chemicals, and it has been explored as a key starting material in pharmaceutical research, such as in synthetic pathways for beta-blockers like betaxolol. It must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-prop-2-enoxyphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAHXQHYMANQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174881
Record name Acetophenone, 4'-(allyloxy)-
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2079-53-0
Record name 1-[4-(2-Propen-1-yloxy)phenyl]ethanone
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Record name Acetophenone, 4'-(allyloxy)-
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Record name 2079-53-0
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Record name Acetophenone, 4'-(allyloxy)-
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Chemical Reactivity and Mechanistic Investigations of 1 4 Allyloxy Phenyl Ethanone

Transformations Involving the Allyloxy Group

The allyloxy group, –O–CH₂–CH=CH₂, is a key site of reactivity. The presence of the terminal double bond and the allylic C-O bond allows for a variety of transformations, including rearrangements, additions, and cyclizations.

Isomerization and Rearrangement Reactions (e.g., Allyl to Propenyl Isomerization)

The allyl group of 1-[4-(allyloxy)phenyl]ethanone can undergo two principal types of rearrangement reactions: double bond isomerization to the more thermodynamically stable propenyl ether and the Claisen rearrangement.

Allyl to Propenyl Isomerization: The migration of the double bond from the terminal (γ,β) position to the (α,β) position relative to the ether oxygen converts the allyl ether into a propenyl ether, 1-[4-(1-propenyloxy)phenyl]ethanone. This transformation is typically catalyzed by transition metal complexes, with ruthenium-based catalysts showing high efficacy. researchgate.netresearchgate.net The reaction generally proceeds via a metal-hydride addition-elimination mechanism. The catalyst, such as [RuClH(CO)(PPh₃)₃], facilitates the formation of a more stable internal alkene. researchgate.net The resulting propenyl ether can exist as a mixture of (E) and (Z) isomers, with the stereochemical outcome influenced by the specific catalyst system and reaction conditions employed. researchgate.net

Claisen Rearrangement: As an allyl aryl ether, this compound is susceptible to the Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that occurs upon heating. alfa-chemistry.commdpi.com In this concerted, pericyclic reaction, the allyl group migrates from the oxygen atom to the ortho position of the phenyl ring. alfa-chemistry.com This process involves a cyclic six-membered transition state, leading to the formation of an intermediate cyclohexadienone, which then tautomerizes to the aromatic product, 1-[4-hydroxy-3-(2-propenyl)phenyl]ethanone. This thermal rearrangement is a fundamental method for forming C-C bonds and introducing allyl substituents onto aromatic rings. mdpi.com

Table 1: Isomerization and Rearrangement Reactions of this compound
Reaction TypeTypical Reagents/ConditionsProductKey FeaturesReference
Allyl to Propenyl IsomerizationRuthenium complexes, e.g., [RuClH(CO)(PPh₃)₃] or [RuCl₂(PPh₃)₃]1-[4-(1-Propenyloxy)phenyl]ethanoneForms a thermodynamically more stable internal alkene; can produce E/Z isomers. researchgate.net, researchgate.net
Claisen RearrangementThermal (e.g., heating in N,N-dimethylaniline)1-[4-Hydroxy-3-(2-propenyl)phenyl]ethanoneConcerted organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement; C-C bond formation at the ortho position. , alfa-chemistry.com, mdpi.com

Electrophilic and Nucleophilic Addition Reactions to the Allyl Moiety

The carbon-carbon double bond within the allyl group is susceptible to addition reactions. While specific studies on this compound are not extensively detailed in isolation, the reactivity is analogous to other allyloxy compounds. researchgate.netvulcanchem.com The electron-rich nature of the double bond makes it reactive towards electrophiles. Electrophilic addition reactions, such as halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl), would proceed via a cyclic halonium or a carbocation intermediate, respectively, to yield di-substituted or mono-substituted propane (B168953) derivatives.

Nucleophilic additions to the unactivated alkene are less common but can be achieved under specific catalytic conditions, often involving transition metals that can activate the double bond towards nucleophilic attack. researchgate.net

Intramolecular Cyclization Pathways and Ring-Closing Reactions

The structure of this compound, containing both an allyl group and an activated aromatic system, provides opportunities for intramolecular cyclization to form heterocyclic structures. scispace.com These reactions are valuable for synthesizing complex molecular frameworks like dihydrobenzofurans. rsc.org

One approach involves a visible-light-induced, metal-free radical cyclization. rsc.org For a suitably substituted analog, such as an ortho-iodinated derivative, visible light can promote the formation of an aryl radical. This radical can then add to the proximate allyl double bond in an intramolecular fashion (a 5-exo-trig cyclization), which, after subsequent reaction steps, yields a substituted 2,3-dihydrobenzofuran (B1216630) ring system. rsc.org Ring-closing metathesis (RCM) is another powerful technique for forming rings, though it would require the introduction of a second olefin into the molecule. ru.nlresearchgate.net

Reactions of the Carbonyl Group

The acetyl group's carbonyl moiety is a site for oxidation and reduction, providing pathways to other important functional groups such as carboxylic acid derivatives and alcohols.

Oxidation Reactions Leading to Carboxylic Acid Derivatives

Ketones are generally resistant to oxidation without cleaving adjacent carbon-carbon bonds. savemyexams.com However, a specific and synthetically useful oxidation for ketones like this compound is the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orglibretexts.org This reaction employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester. wikipedia.orgnumberanalytics.com

The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orglibretexts.org This is followed by the migratory insertion of one of the carbonyl's substituents to the adjacent oxygen atom, with the concurrent loss of a carboxylic acid. adichemistry.com The migratory aptitude of the substituents determines the regiochemical outcome. For an aryl methyl ketone, the aryl group has a significantly higher migratory aptitude than the methyl group. organic-chemistry.org Consequently, the Baeyer-Villiger oxidation of this compound results in the migration of the 4-(allyloxy)phenyl group, yielding 4-(allyloxy)phenyl acetate. organic-chemistry.orgadichemistry.com

Table 2: Baeyer-Villiger Oxidation of this compound
Oxidizing AgentTypical ConditionsProductMechanistic NoteReference
m-CPBA (meta-chloroperoxybenzoic acid)Inert solvent (e.g., CH₂Cl₂)4-(Allyloxy)phenyl acetatePreferential migration of the aryl group over the methyl group. organic-chemistry.org, adichemistry.com, nrochemistry.com
TFPAA (Trifluoroperacetic acid)Often generated in situ from H₂O₂ and trifluoroacetic acid4-(Allyloxy)phenyl acetateA more reactive peroxyacid, allowing for faster reaction times or lower temperatures. wikipedia.org
Sodium Percarbonate/Trifluoroacetic AcidSolvent such as CH₂Cl₂4-(Allyloxy)phenyl acetateUtilizes a solid, stable source of peroxide. organic-chemistry.org

Reduction Reactions to Corresponding Alcohols

The carbonyl group of the ketone can be readily reduced to a secondary alcohol, yielding 1-[4-(allyloxy)phenyl]ethanol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. vulcanchem.com

Common methods include the use of metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium tetrahydridoaluminate (LiAlH₄). savemyexams.com Sodium borohydride is a milder, more selective reagent typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695), which reduces ketones without affecting the allyl group's double bond. The reaction proceeds via the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. savemyexams.com Catalytic hydrogenation, using H₂ gas and a metal catalyst (e.g., Pd, Pt, or Ni), can also be employed, although conditions must be controlled to prevent the simultaneous reduction of the C=C double bond in the allyl group. rsc.org

Table 3: Reduction of this compound
Reducing AgentTypical ConditionsProductSelectivityReference
Sodium borohydride (NaBH₄)Methanol or ethanol, room temperature1-[4-(Allyloxy)phenyl]ethanolHighly selective for the carbonyl group; does not reduce the alkene. , , vulcanchem.com
Lithium tetrahydridoaluminate (LiAlH₄)Dry ether (e.g., THF, Et₂O), followed by aqueous workup1-[4-(Allyloxy)phenyl]ethanolPowerful reducing agent; selective for the carbonyl over isolated alkenes. savemyexams.com
Catalytic Hydrogenation (H₂)Pd/C, PtO₂, or Raney Ni catalyst1-[4-(Allyloxy)phenyl]ethanol or 1-[4-(Propoxy)phenyl]ethanolCan reduce both the carbonyl and the alkene; selectivity depends on catalyst and conditions. rsc.org

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl group in this compound is a key site for nucleophilic addition reactions. In these reactions, a nucleophile attacks the electrophilic carbon of the carbonyl group. This leads to the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. libretexts.org The presence of two alkyl groups attached to the carbonyl carbon in ketones can sometimes hinder the nucleophile's approach. libretexts.org

One example of a nucleophilic addition reaction is the reduction of the ethanone (B97240) group to an alcohol. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. Another significant reaction is the condensation with amines to form Schiff bases. vulcanchem.com Furthermore, the ethanone moiety can be functionalized into α,β-unsaturated esters through condensation with diacetyloxyacetic acid.

Reactivity of the Aromatic Ring

Substitution Reactions on the Phenyl Moiety

The phenyl ring of this compound can undergo substitution reactions. The allyloxy group, being an ortho-, para-directing group, influences the position of incoming substituents. A notable reaction is the Claisen rearrangement, where the allyl group moves from the oxygen atom to a carbon atom on the aromatic ring. The thermal Claisen rearrangement of this compound can yield 1-[4-hydroxy-3-(2-propenyl)phenyl]ethanone.

Advanced Mechanistic Studies

Investigation of Radical Intermediates and Radical Clock Experiments

Radical reactions offer a powerful method for creating new carbon-carbon bonds. scispace.com The SRN1 (unimolecular radical nucleophilic substitution) mechanism, which involves an electron-transfer step to generate radical anions and radicals, is a versatile way to replace a leaving group with a nucleophile on non-activated aromatic compounds. scispace.com

Radical clocks are chemical compounds that undergo a unimolecular reaction at a known rate, serving as a "molecular stopwatch" to time organic reactions. illinois.edu These clocks are used in competition experiments to measure the rates of unknown bimolecular radical reactions. illinois.edu Common radical clock reactions include cyclizations, ring openings, and 1,2-migrations. illinois.edu For instance, 1-(allyloxy)-2-iodobenzene has been used as a radical clock to study radical intermediates in reactions. scispace.com

Detailed Reaction Pathway Elucidation

Understanding the detailed reaction pathways of this compound is crucial for controlling reaction outcomes. Theoretical studies, such as those using density functional theory (DFT), can help elucidate reaction mechanisms. For example, in the photochemistry of 1-phenyl-4-allyl-tetrazol-5-one, a related compound with an allyl group, DFT calculations have been used to validate a postulated mechanism involving the photoextrusion of a nitrogen molecule and subsequent cyclization of the allyl group. mdpi.com

The mechanism for the O-allylation of phenols with allyl acetates is suggested to proceed through the interaction of a palladium(II) catalyst with the allyl acetate, followed by oxidative addition with the phenol (B47542) to form a η3-π-allyl complex, which then undergoes reductive elimination to give the product. rsc.org

Role of Catalysis in Directing Reaction Outcomes and Selectivity

Catalysis plays a pivotal role in controlling the outcome and selectivity of reactions involving this compound. Transition metal catalysts, particularly palladium, are widely used. For instance, palladium-catalyzed cross-coupling reactions are effective for functionalizing the molecule. chemscene.com

In the O-allylation of phenols, a polymer-supported palladium(II) catalyst has been shown to be efficient and recyclable, allowing for the stereospecific synthesis of allyl-aryl ethers in high yields. rsc.org Ruthenium complexes have also been employed to catalyze the selective isomerization of the double bond in allyl phenyl ethers. researchgate.net The choice of catalyst and reaction conditions can significantly influence the chemoselectivity of a reaction. For example, in the O-allylation of (E)-3-(4-bromophenyl)allyl acetate, the nucleophilic attack occurs selectively at the allylic position, leaving the bromo group on the aromatic ring unaffected. rsc.org

Phase-transfer catalysis (PTC) is another important technique. In the synthesis of allyloxyalcohols, PTC using specific catalysts can lead to high yields and selectivity of the desired mono-O-allylation product while minimizing side reactions. semanticscholar.org

Computational Chemistry Approaches for Mechanism Elucidation (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and related aryl allyl ethers. nih.govpku.edu.cn These theoretical studies provide valuable insights into transition state structures, reaction energetics, and the factors governing selectivity, which are often challenging to determine through experimental means alone. nih.govpku.edu.cn

A significant area of investigation has been the Claisen rearrangement of aryl allyl ethers. DFT calculations have been employed to study the regioselectivity of this reaction. For instance, in meta-allyloxy aryl ketones, the electron-withdrawing nature of the carbonyl group strongly influences the rearrangement, directing it to the more sterically hindered ortho position. nih.gov DFT calculations suggest that this directing effect is primarily electronic, though steric effects from bulky groups can also play a role. nih.gov By converting the ketone into a triisopropylsilyl enol ether, the electronic effect can be negated, leading to a dramatic reversal in regioselectivity. nih.gov

Theoretical calculations using methods like B3LYP/6-31G(d,p) have been shown to accurately predict the outcomes of aromatic Claisen rearrangements. researchgate.net These predictions can be based on the preferential ground-state conformation of the reactant's allyloxy group or the energy of the transition state. researchgate.net This approach has proven more reliable than classical methods like Frontier HOMO-LUMO intramolecular orbital interactions for this class of reactions. researchgate.net

Beyond the Claisen rearrangement, computational studies have explored other reactions of similar ether structures. For example, DFT has been used to investigate the competing reaction cascades following the rearrangement of aryl propargyl ethers. nsf.gov These calculations help to understand why certain products, such as benzopyrans or fused cyclopropanes, are formed preferentially by evaluating the Gibbs free energy barriers of the different possible pathways. nsf.gov The calculations can reveal whether product distribution is kinetically or thermodynamically controlled. nsf.gov

The photodegradation mechanism of related heterocyclic compounds has also been studied using time-dependent DFT. uc.pt Such studies help to validate experimentally proposed mechanisms, for instance, by showing a concerted photoextrusion of a molecule like N2, followed by intramolecular proton transfer. uc.pt Different functionals, such as B3LYP, M06-HF, and PBE0, may be employed and compared to experimental data, like UV spectra, to determine the most accurate computational model. uc.pt

First-principles DFT calculations that include van der Waals interactions are crucial for understanding the adsorption of molecules on catalytic surfaces, which is relevant for heterogeneous catalysis involving compounds like this compound. core.ac.uk These studies demonstrate the significant role of noncovalent forces in determining adsorption structures and energetics. core.ac.uk

Solvent Effects on Reaction Rate, Selectivity, and Product Distribution

The choice of solvent can significantly impact the rate, selectivity, and product distribution of chemical reactions involving this compound and its analogs. The solvent's properties, such as polarity and its ability to form hydrogen bonds, can influence the stability of reactants, transition states, and products, thereby altering the reaction course.

In nucleophilic substitution reactions, the nature of the solvent is critical. For S_N2 reactions, polar aprotic solvents can profoundly enhance the reactivity of anionic nucleophiles. libretexts.org For example, anions that are weakly nucleophilic in hydroxylic solvents become significantly more potent in polar aprotic solvents like dimethylformamide (DMF). This is because the aprotic solvent preferentially solvates the cation of a salt, leaving the anion relatively "bare" and more reactive. libretexts.org

For S_N1 reactions, polar protic solvents that can solvate both cations and anions and provide hydrogen bonding are generally preferred as they assist in the ionization step. libretexts.org However, some polar aprotic solvents with high dielectric constants can also promote S_N1 reactions. libretexts.org

In the context of the Claisen rearrangement, the solvent can influence the reaction rate. For the rearrangement of allylphenyl ether, performing the reaction in a solvent like dimethyl sulfoxide (B87167) (DMSO) under microwave heating has been studied. researchgate.net The results indicate that the reaction yields can be dependent on the heating method (microwave vs. conventional oil bath) and the solvent used. researchgate.net For instance, in one study, the yields of the Claisen rearrangement of allylphenyl ether in DMSO were nearly identical regardless of the heating method. researchgate.net

The efficiency of other reactions can also be highly solvent-dependent. For example, in the hydrolysis of a related chloromethyl-substituted acetophenone (B1666503) to a hydroxymethyl derivative, increasing the water content in an aqueous ethanol solvent mixture was found to improve reaction efficiency by enhancing the nucleophilicity of water. The use of ethanol as a co-solvent helped to reduce side reactions.

The table below summarizes the effects of different solvents on various reactions relevant to the chemistry of this compound.

Reaction TypeSolvent ClassSpecific Solvent(s)Observed EffectReference(s)
Nucleophilic Substitution (S_N2)Polar AproticDimethylformamide (DMF)Accelerates reaction rates by stabilizing the transition state and enhancing nucleophilicity of anions. libretexts.org
Claisen RearrangementPolar AproticDimethyl sulfoxide (DMSO)Affects reaction yield, with outcomes varying based on heating method (microwave vs. oil-bath). researchgate.net
HydrolysisAqueousWater/Ethanol mixturesIncreasing water content enhances nucleophilicity and reaction efficiency; ethanol co-solvent reduces side reactions.

Synthesis and Exploration of Derivatives and Analogs of 1 4 Allyloxy Phenyl Ethanone

Modifications on the Allyloxy Substituent

The allyloxy group (–O–CH₂–CH=CH₂) is a prime target for structural modification due to the reactivity of its terminal double bond and the ether linkage. These modifications allow for fine-tuning the steric and electronic properties of the entire molecule.

One common strategy involves replacing the standard allyl group with other unsaturated hydrocarbon chains. These variations can alter the molecule's shape, reactivity, and potential for further reactions. For instance, the introduction of a methyl group on the allylic chain creates 1-[4-(2-methylallyloxy)phenyl]ethanone. sigmaaldrich.com Another significant analog is formed by replacing the allyl group with a propargyl group, which contains a terminal alkyne, yielding compounds like 1-[2,4-dihydroxy-6-(2-propynyloxy)phenyl]ethanone. The propargyloxy group introduces a reactive alkyne functionality, useful for click chemistry and other transformations.

Table 1: Examples of Allylic Chain Variations

Compound Name Base Scaffold Allylic Variation Molecular Formula
1-[4-(2-Methylallyloxy)phenyl]ethanone 1-(4-Hydroxyphenyl)ethanone 2-Methylallyloxy C₁₂H₁₄O₂ sigmaaldrich.com

The double bond of the allyl group is susceptible to a variety of chemical transformations, enabling the introduction of new functional groups. The allyl group can undergo hydroxylation, followed by oxidative cleavage, to introduce different functionalities. organic-chemistry.org This multi-step process can ultimately lead to the deprotection of the phenol (B47542), releasing the hydroxyl group and offering a pathway to further derivatization. organic-chemistry.org The allylic C-H bonds are also known to be weaker than typical sp³ C-H bonds, making them more reactive towards oxidation and other reactions. wikipedia.org

Modifications on the Phenyl Ring and Acetyl Group

The aromatic core and the acetyl group of 1-[4-(allyloxy)phenyl]ethanone provide additional sites for chemical modification, leading to a wide array of structurally diverse compounds.

The phenyl ring can be functionalized with additional substituents, which can significantly influence the electronic properties of the molecule. A key reaction for this scaffold is the thermal Claisen rearrangement. This process involves heating this compound, which causes the allyl group to migrate from the oxygen atom to an ortho position on the phenyl ring, yielding 1-[4-hydroxy-3-(2-propenyl)phenyl]ethanone. This rearranged product, now possessing a reactive phenolic hydroxyl group, can direct further electrophilic substitutions. For example, the Claisen rearrangement of 4-(allyloxy)-3-chloroacetophenone produces a chloro-substituted derivative, demonstrating how electronegative groups can be incorporated. Other modifications, such as the introduction of additional acetyl groups, have been documented in related structures like 2-allyl-4,6-diacetylresorcinol. nih.gov

The acetyl group (–COCH₃) is a versatile functional handle that can be converted into various other groups. Standard chemical reactions can be applied to this moiety; for instance, it can be reduced to form an alcohol or oxidized to yield a carboxylic acid. The acetyl group also serves as a crucial starting point for building more complex molecular architectures. It is frequently used as a key intermediate in the synthesis of chalcones. For example, reaction with substituted benzaldehydes can yield chalcone (B49325) derivatives which are precursors to flavonoids and other heterocyclic systems. The acetyl group can also be a component in the formation of fused heterocyclic rings, such as thiazoles.

Synthesis of Fused or Bridged Ring Systems Incorporating the Allyloxy Phenyl Ethanone (B97240) Scaffold

The inherent reactivity of the allyloxy and acetyl groups can be harnessed to construct complex, multi-cyclic structures through intramolecular reactions. A prominent example is the synthesis of chroman-4-ones, a class of oxygen-containing heterocycles. researchgate.net Synthetic methods, such as cascade radical cyclization, can be employed on related structures like o-(allyloxy)arylaldehydes. researchgate.net In these reactions, a radical is generated and adds to the double bond of the allyloxy group, followed by an intramolecular cyclization onto the aromatic ring to form the fused chromanone system. researchgate.net This strategy highlights how the allyloxyphenyl scaffold can be transformed from a linear aromatic ether into a rigid, fused heterocyclic framework, significantly expanding its structural diversity.

Synthetic Pathways to Complex Molecular Scaffolds Using this compound as a Precursor

This compound is a versatile precursor in organic synthesis, providing a foundational structure for the elaboration of a variety of complex molecules. Its reactive ketone group and the modifiable allyloxy moiety make it an ideal starting point for constructing diverse heterocyclic and polycyclic frameworks. The following sections detail its application in the synthesis of several important classes of chemical compounds.

Isoxazole (B147169) Derivatives and Related Heterocycles

The synthesis of isoxazole derivatives from this compound is a notable pathway for creating complex heterocyclic structures. Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, and they are frequently investigated for their pharmacological potential. youtube.com A primary and effective method for forming the isoxazole ring involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com

To utilize this compound in this context, it is first converted into a suitable 1,3-dicarbonyl intermediate. This is typically achieved through a Claisen condensation reaction with an appropriate ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. The resulting β-diketone, 1-[4-(allyloxy)phenyl]butane-1,3-dione, possesses the requisite functionality for cyclization.

The subsequent step is the condensation of this β-diketone with hydroxylamine hydrochloride. The reaction proceeds via initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization as the hydroxyl group attacks the second carbonyl, and subsequent dehydration to form the stable aromatic isoxazole ring. youtube.com This regioselective cyclization yields a 3,5-disubstituted isoxazole, specifically 5-{[4-(allyloxy)phenyl]methyl}-3-methylisoxazole.

This synthetic strategy has been employed to create novel isoxazole derivatives for various research applications. For instance, a complex derivative, 5-(4-(Allyloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazole, has been synthesized and characterized, demonstrating the utility of the allyloxyphenyl moiety in building elaborate molecular architectures. nih.gov

Table 1: General Synthesis of Isoxazole Derivatives from this compound

StepReactantsKey Reaction TypeIntermediate/Product
1 This compound, Ethyl Acetate, Sodium EthoxideClaisen Condensation1-[4-(Allyloxy)phenyl]butane-1,3-dione
2 1-[4-(Allyloxy)phenyl]butane-1,3-dione, Hydroxylamine HClCyclocondensation5-{[4-(Allyloxy)phenyl]methyl}-3-methylisoxazole

Chalcone Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a significant class of compounds that serve as crucial intermediates in the biosynthesis of flavonoids and isoflavonoids. nih.govacs.org They are characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. researchgate.net The synthesis of chalcones from this compound is most commonly achieved through the Claisen-Schmidt condensation. wikipedia.org

This base-catalyzed condensation reaction involves the reaction of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org In this specific synthesis, this compound serves as the ketone component. The reaction is typically carried out in an alcoholic solvent with a base such as sodium hydroxide (B78521) or potassium hydroxide. nih.govitmedicalteam.pl The base abstracts an α-hydrogen from the ketone to form a reactive enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, which is the chalcone derivative. magritek.com

The versatility of this method allows for the synthesis of a wide array of chalcone derivatives by varying the substituted aromatic aldehyde used in the condensation. This approach enables the introduction of diverse functional groups onto one of the aromatic rings of the chalcone scaffold, thereby modulating its chemical and physical properties.

Table 2: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

KetoneAldehydeProduct Name
This compoundBenzaldehyde(E)-1-[4-(Allyloxy)phenyl]-3-phenylprop-2-en-1-one
This compound4-Chlorobenzaldehyde(E)-1-[4-(Allyloxy)phenyl]-3-(4-chlorophenyl)prop-2-en-1-one
This compound4-Methoxybenzaldehyde(E)-1-[4-(Allyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one
This compound4-Fluorobenzaldehyde(E)-1-[4-(Allyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one

Tetrahydroisoquinoline Derivatives

The 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton is a core structure in many naturally occurring alkaloids and pharmacologically active compounds. Synthesizing these derivatives using this compound as a starting material requires a multi-step approach, as the common synthetic routes, such as the Bischler-Napieralski and Pictet-Spengler reactions, typically commence with a phenethylamine (B48288) derivative. researchgate.netorganic-chemistry.org

A plausible synthetic pathway initiated from this compound involves its conversion into the corresponding phenethylamine. This transformation can be achieved through several steps:

Oximation: The ketone is first reacted with hydroxylamine to form this compound oxime.

Reduction: The oxime is then reduced to the primary amine, 1-(4-(allyloxy)phenyl)ethanamine. Common reducing agents for this step include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Acylation: The resulting phenethylamine derivative is acylated, for example, with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride), to form an N-acyl derivative, such as N-[1-(4-(allyloxy)phenyl)ethyl]acetamide.

With the key N-acylphenethylamine intermediate in hand, the Bischler-Napieralski reaction can be employed. organic-chemistry.org This involves a dehydrative cyclization of the amide using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) or phosphoryl chloride (POCl₃). This reaction forms a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.org

Finally, the dihydroisoquinoline is reduced to the desired 1,2,3,4-tetrahydroisoquinoline derivative. This reduction is commonly performed using sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This sequence highlights the role of this compound as a versatile starting block, capable of being chemically elaborated into the necessary precursors for constructing complex nitrogen-containing heterocycles. nih.gov

Functionalized Quinolines and Flavonoids

This compound serves as a valuable precursor for the synthesis of both quinolines and flavonoids, two classes of compounds with significant biological and material science applications.

Quinoline (B57606) Synthesis: Quinolines, bicyclic aromatic nitrogen heterocycles, can be synthesized through various methods. A prominent route that can utilize this compound is the Friedländer annulation. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as our starting ketone. By reacting this compound with a 2-aminoaryl aldehyde (e.g., 2-aminobenzaldehyde) under basic or acidic conditions, a functionalized quinoline, specifically 2-{[4-(allyloxy)phenyl]}-quinoline, can be formed.

Alternatively, quinolines can be synthesized from the chalcone derivatives discussed previously (Section 4.4.2). Chalcones derived from this compound can undergo cyclization reactions with anilines or other nitrogen sources to form the quinoline ring system, offering another pathway to these important heterocycles.

Flavonoid Synthesis: Flavonoids are a large class of plant secondary metabolites built upon a C6-C3-C6 diphenylpropane skeleton. nih.govnih.gov The synthesis of flavonoids often proceeds through a chalcone intermediate. The chalcones prepared from this compound (see 4.4.2) are key precursors for this class of compounds.

For flavonoid synthesis, a chalcone bearing a hydroxyl group at the 2'-position of the A-ring is typically required for subsequent cyclization. While this compound provides the B-ring and the C3 bridge of the flavonoid skeleton, it would be condensed with a 2'-hydroxyacetophenone (B8834) to form the necessary chalcone intermediate. However, a more direct (though less common) route involves the intramolecular cyclization of a chalcone derived from this compound itself, if the allyloxy group is first converted to a hydroxyl group. The resulting 1-(4-hydroxyphenyl)ethanone can be used to form a chalcone that, upon oxidative cyclization, yields a flavone (B191248), a major subclass of flavonoids. The Allan-Robinson and Baker-Venkataraman reactions are established methods for flavone synthesis that proceed via β-diketone intermediates derived from o-hydroxyaryl ketones. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation and Elucidation

Proton and Carbon-13 NMR are fundamental for confirming the structure of 1-[4-(Allyloxy)phenyl]ethanone.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a definitive fingerprint of the proton environments within the molecule. Key signals confirm the presence of the acetyl and allyloxy groups attached to the phenyl ring. A characteristic singlet for the methyl protons (CH₃) of the ethanone (B97240) group appears around δ 2.56 ppm. chemicalbook.com The protons of the allyloxy group exhibit distinct signals: the -OCH₂- protons appear as a multiplet around δ 4.60-4.62 ppm, while the terminal vinyl protons (CH₂=CH-) are observed between δ 5.31-5.45 ppm, and the internal vinyl proton (-CH=) shows a multiplet in the range of δ 6.00-6.09 ppm. chemicalbook.com The aromatic protons on the phenyl ring are typically observed as multiplets between δ 6.93-6.97 ppm and δ 7.92-7.95 ppm, confirming the para-substitution pattern. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the ethanone group is readily identified by its characteristic downfield shift to approximately 196.8 ppm. The carbons of the phenyl ring resonate in the aromatic region, typically between 114.6 and 162.9 ppm. The allyloxy group carbons also show distinct signals, with the -OCH₂- carbon appearing around 68.9 ppm, the terminal vinyl carbon (CH₂) at about 118.1 ppm, and the internal vinyl carbon (-CH=) at approximately 132.5 ppm. The methyl carbon of the acetyl group is found at a more upfield position, around 26.4 ppm.

Interactive Table: ¹H and ¹³C NMR Data for this compound
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Acetyl CH₃2.56 (s)26.4
Allyl -OCH₂-4.60-4.62 (m)68.9
Allyl =CH₂5.31-5.45 (m)118.1
Allyl -CH=6.00-6.09 (m)132.5
Aromatic CH6.93-6.97 (m)114.6
Aromatic C-O162.9
Aromatic C-C=O130.6
Aromatic CH7.92-7.95 (m)130.5
Carbonyl C=O196.8

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry Determination

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would confirm the coupling between adjacent protons and directly link protons to their attached carbons, respectively. For a molecule like this compound, these experiments would definitively verify the bonding sequence of the allyl group and its connection to the phenyl ring through the ether linkage, as well as the placement of the acetyl group.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy probes the vibrational modes of molecules, providing a characteristic spectrum that reveals the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays several key absorption bands that are diagnostic of its structure. A strong absorption peak is observed in the region of 1670-1685 cm⁻¹, which is characteristic of the C=O stretching vibration of the aryl ketone. The presence of the ether linkage is confirmed by a strong C-O-C stretching band around 1250 cm⁻¹. The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. Furthermore, the characteristic C-H stretching and bending vibrations of the allyl group and the aromatic ring are also present, providing further confirmation of the molecule's functional groups.

Interactive Table: Key FT-IR Absorption Bands for this compound
Vibrational Mode Frequency (cm⁻¹)
C=O Stretch (Aryl Ketone)1670-1685
Aromatic C=C Stretch1600-1450
C-O-C Stretch (Ether)~1250

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 176.21 g/mol . chemicalbook.com

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for ethers is the cleavage of the C-O bond. libretexts.org In this case, the loss of the allyl group (C₃H₅) would result in a significant fragment ion. Another prominent fragmentation would be the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of an acylium ion. The observation of fragments corresponding to these and other predictable cleavage patterns would provide strong evidence for the proposed structure of this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which are known as chromophores. The this compound molecule contains a conjugated system consisting of the phenyl ring and the carbonyl group. This system is responsible for its characteristic UV absorption.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The intense π → π* transitions are associated with the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding orbitals. The less intense n → π* transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the presence of auxochromes, such as the allyloxy group. utoronto.ca The electronic spectrum serves as a valuable tool for confirming the presence of the conjugated chromophore system within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

The crystal structure of 4-(Allyloxy)phenylmethanone was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P21/c. The asymmetric unit contains one molecule of the compound. The dihedral angle between the two aromatic rings is a significant conformational parameter, found to be 54.4(3)°. nih.gov The allyl group itself is not coplanar with the benzene (B151609) ring to which it is attached, showing a rotation of 37.4(4)°. nih.gov This non-planar conformation is a result of minimizing steric hindrance within the molecule.

Table 1: Crystallographic Data for 4-(Allyloxy)phenylmethanone

Parameter Value
Chemical Formula C₁₆H₁₄O₂
Formula Weight 238.27
Crystal System Monoclinic
Space Group P21/c
a (Å) 6.0141(5)
b (Å) 7.8839(8)
c (Å) 13.5992(14)
β (°) 94.442(6)
Volume (ų) 642.86(11)
Z 2
Density (calculated) (g/cm³) 1.230
Absorption Coefficient (mm⁻¹) 0.08

Data sourced from a study on 4-(Allyloxy)phenylmethanone, a structurally related compound. nih.gov

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. In the case of 4-(Allyloxy)phenylmethanone, the crystal packing is stabilized by a combination of weak intermolecular forces. nih.gov These include C-H···O and C-H···π interactions. nih.gov

The C-H···O hydrogen bonds involve the hydrogen atoms of the phenyl rings and the oxygen atom of the carbonyl group, as well as the ether oxygen of the allyloxy group. The C-H···π interactions occur between a hydrogen atom of one molecule and the π-system of an aromatic ring of a neighboring molecule. These interactions create a three-dimensional supramolecular network, with molecules organized into layers. nih.gov

For this compound, a similar set of intermolecular interactions would be expected to dictate its crystal packing. The presence of the carbonyl oxygen and the ether oxygen provides sites for hydrogen bond accepting, while the aromatic ring can participate in π-stacking and C-H···π interactions. The specific geometry and strength of these interactions would, however, depend on the precise packing arrangement adopted by the molecules in the crystal lattice.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element present in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula to verify the compound's identity and purity.

For this compound, with a molecular formula of C₁₁H₁₂O₂, the theoretical elemental composition can be calculated as follows:

Molecular Weight: (11 × 12.011) + (12 × 1.008) + (2 × 15.999) = 132.121 + 12.096 + 31.998 = 176.215 g/mol

% Carbon (C): (132.121 / 176.215) × 100% = 74.98%

% Hydrogen (H): (12.096 / 176.215) × 100% = 6.86%

% Oxygen (O): (31.998 / 176.215) × 100% = 18.16%

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.011 11 132.121 74.98
Hydrogen H 1.008 12 12.096 6.86

In a laboratory setting, a sample of this compound would be subjected to combustion analysis or other elemental analysis techniques. The resulting experimental percentages of C, H, and O would be expected to be in close agreement with the theoretical values presented in Table 2, typically within a margin of ±0.4%. This correspondence would confirm the empirical formula as C₁₁H₁₂O₂, and since the molecular weight determined by mass spectrometry is 176.21 g/mol , the molecular formula is also confirmed to be C₁₁H₁₂O₂.

Applications in Chemical Sciences and Materials Development

Strategic Intermediates in Complex Organic Synthesis

The bifunctional nature of 1-[4-(allyloxy)phenyl]ethanone, possessing both an acetophenone (B1666503) core and an allyloxy substituent, makes it a strategic starting material for constructing intricate molecular architectures. The ketone group readily undergoes classic carbonyl reactions, while the allyl group can participate in various rearrangements and additions.

Precursors for Specialized Organic Compounds (e.g., Fragrances, Fine Chemicals)

The acetophenone moiety of this compound is a common precursor for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. These compounds are significant intermediates in the synthesis of flavonoids and isoflavonoids and are explored for their applications in the fragrance and fine chemical industries. The synthesis typically proceeds via a Claisen-Schmidt condensation reaction between an aryl ketone, such as this compound, and an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. nih.govpropulsiontechjournal.combiointerfaceresearch.com

The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone (B49325). The specific chalcone synthesized can be tailored by the choice of the aromatic aldehyde, allowing for the creation of a diverse range of compounds from a single precursor. nih.govnih.gov

Furthermore, the allyloxy group itself is a key functional handle. The aromatic Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, can be thermally or catalytically induced to transform the allyl phenyl ether into an ortho-allyl phenol (B47542). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation on an aromatic ring, enabling the synthesis of more complex phenolic compounds that are valuable in fine chemical synthesis. organic-chemistry.orgprinceton.edu

Reaction TypeReactantsConditionsProduct Type
Claisen-Schmidt CondensationThis compound, Aromatic AldehydeBase (e.g., KOH, NaOH), Solvent (e.g., Ethanol)Chalcone
Aromatic Claisen RearrangementThis compoundHeat or Lewis Acid Catalyst1-[2-allyl-4-hydroxyphenyl]ethanone

Building Blocks for Complex Pharmaceutical Scaffolds and Chemical Libraries

The same reactivity that makes this compound useful for fine chemicals also establishes it as a valuable building block in medicinal chemistry. Chalcones derived from this compound are well-known pharmacophores that exhibit a wide range of biological activities. By reacting this compound with various substituted benzaldehydes, a library of chalcones can be generated, each with the potential for different therapeutic applications. nih.gov

These chalcone scaffolds can be further modified to synthesize a variety of heterocyclic compounds, such as pyrazolines, by reaction with reagents like hydrazine (B178648) hydrate. biointerfaceresearch.com This strategy is a cornerstone of combinatorial chemistry, where large libraries of related compounds are synthesized and screened for biological activity to identify new drug leads. uomustansiriyah.edu.iqimperial.ac.ukstanford.eduumb.edu The ability to systematically vary the substituents on both aromatic rings of the chalcone allows for fine-tuning of the molecule's properties.

The synthesis of bis-Schiff bases from acetophenone derivatives like 2,4-dihydroxyacetophenone has been shown to produce potent enzyme inhibitors. nih.gov A similar synthetic strategy could be applied to this compound to generate novel bioactive molecules. The core structure is also found in potent inhibitors of enzymes like catechol-O-methyltransferase, highlighting the pharmaceutical relevance of this class of compounds. nih.gov

Role in Materials Science and Polymer Chemistry

The presence of the allyl group imparts polymerizability to this compound, making it a molecule of significant interest in materials science. This functional group can be leveraged to create novel monomers and polymers with tailored properties.

Synthesis of Functional Monomers for Polymerization

The allyl group (–O–CH2–CH=CH2) on the phenyl ring allows this compound to act as a functional monomer or be converted into one. While the direct polymerization of the allyl double bond can be challenging, it can be efficiently polymerized via techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities.

Alternatively, the allyl group can be chemically modified prior to polymerization to create a more reactive monomer. For instance, it can participate in thiol-ene "click" reactions, where a thiol is added across the double bond. This highly efficient reaction can be used to introduce a wide variety of functional groups, thereby creating a diverse range of new monomers from a single starting material. nih.gov

Development of Functional Polymers Incorporating Allyloxy Moieties

Polymers synthesized from monomers based on this compound possess pendent allyl groups along the polymer backbone. These groups serve as valuable sites for post-polymerization modification. nih.gov This approach allows for the creation of functional polymers where the properties can be tuned after the main chain has been formed.

For example, the pendent alkene functionalities can undergo various chemical transformations, including epoxidation, hydrogenation, or the previously mentioned thiol-ene reactions. This versatility enables the attachment of different molecules, such as bioactive compounds for drug delivery applications or crosslinking agents to form polymer networks and hydrogels. nih.govnih.gov Polymers featuring such reactive pendent groups are crucial for developing advanced materials for biomedical applications, including tissue engineering and antimicrobial coatings. nih.gov

Polymerization/Modification MethodMonomer/PolymerReagents/ConditionsResulting Structure/Application
RAFT PolymerizationMonomer derived from this compoundRAFT agent, InitiatorWell-defined polymer with pendent allyl groups
Thiol-ene "Click" ReactionPolymer with pendent allyl groupsThiol-containing molecule, Photoinitiator/UV lightFunctionalized polymer for drug delivery, crosslinked networks

Applications in Liquid Crystal and Mesogen Design and Synthesis

The rigid phenyl ring core of this compound, combined with its modifiable acetyl and allyloxy groups, makes it a suitable scaffold for the synthesis of liquid crystals. colorado.edu Liquid crystal molecules, or mesogens, typically consist of a rigid core that promotes anisotropic ordering and flexible tails that influence the phase behavior.

Starting from this compound, the molecular structure can be elongated and modified to induce liquid crystalline properties. For example, the ketone can be used as a handle to build out the rigid core through reactions like aldol (B89426) condensations or Wittig reactions to form stilbene (B7821643) or chalcone-like structures. The allyloxy group can be retained as a flexible terminal chain or modified. The design of such molecules, often involving azobenzene (B91143) or other rigid units, can lead to materials that exhibit photoresponsive or thermoresponsive behavior, which is crucial for applications in displays, sensors, and smart materials. mdpi.comrsc.org

Contributions to Catalysis Research

The strategic placement of both a ketone and an allyl ether functional group within this compound makes it a molecule of significant interest to catalysis researchers. These functionalities offer multiple reaction sites that can be selectively targeted to participate in a variety of advanced catalytic processes.

Substrates in Advanced Catalytic Transformations

While direct, large-scale catalytic applications of this compound as a primary substrate are still under extensive investigation, its structural motifs are pertinent to well-established and powerful catalytic reactions, most notably the Mizoroki-Heck reaction. The Heck reaction is a cornerstone of carbon-carbon bond formation, involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgwikipedia.org

The allyloxy group in this compound presents an alkene functionality that can, in principle, participate in intramolecular Heck reactions if an appropriate halide or triflate is present on the aromatic ring or a tethered chain. The intramolecular Heck reaction is a powerful tool for the construction of cyclic and heterocyclic compounds. wikipedia.orgorganicreactions.org The reaction proceeds via oxidative addition of a palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the tethered alkene, and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. wikipedia.orgchim.it The efficiency and stereoselectivity of such cyclizations are highly dependent on the nature of the substrate, the catalyst system, and the reaction conditions.

Another potential catalytic transformation involving the allyloxy moiety is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. organic-chemistry.orgmasterorganicchemistry.com While often thermally induced, Lewis acids and other catalysts can facilitate this reaction at lower temperatures, sometimes with high stereoselectivity. nih.goved.ac.uk The rearrangement of this compound would lead to the formation of 2-allyl-4-acetylphenol, a valuable intermediate for the synthesis of more complex molecules. The development of catalytic enantioselective Claisen rearrangements is an active area of research. masterorganicchemistry.comed.ac.uk

Below is a table summarizing potential catalytic transformations involving this compound as a substrate.

Catalytic TransformationPotential ProductCatalyst System (General)Key Features
Intramolecular Heck Reaction (with a suitably functionalized derivative)Cyclic/Heterocyclic KetonesPalladium(0) complexes with phosphine (B1218219) ligandsFormation of new rings, potential for asymmetric synthesis. wikipedia.orgchim.it
Catalytic Claisen Rearrangement 2-Allyl-4-acetylphenolLewis Acids (e.g., Zn(OTf)₂, Al-based reagents)C-C bond formation, potential for enantioselectivity. nih.goved.ac.uk

Exploration of Derivatives as Ligand Precursors in Metal-Catalyzed Reactions

The chemical structure of this compound serves as an excellent starting point for the synthesis of novel ligand precursors for metal-catalyzed reactions. The ketone functionality is particularly amenable to modification, allowing for the introduction of various coordinating atoms.

A prominent strategy involves the condensation of the ketone with primary amines to form Schiff bases (or imines). nih.govscispace.comijnrd.org Schiff bases are a versatile class of ligands that can coordinate to a wide range of metal ions through the imine nitrogen atom. oszk.hu By choosing appropriate amine precursors, multidentate ligands can be synthesized. For instance, condensation with an amino-functionalized phosphine could yield a P,N-ligand, while reaction with a diamine could lead to a tetradentate N₂O₂ ligand if the ortho-position of the phenyl ring is hydroxylated (following a Claisen rearrangement, for example).

The general synthetic route to Schiff base derivatives from this compound is depicted below:

Figure 1: General synthesis of Schiff base derivatives from this compound.

These Schiff base metal complexes have found applications in various catalytic processes. The specific properties of the resulting catalyst, such as its activity, selectivity, and stability, are dictated by the nature of the metal center and the steric and electronic properties of the Schiff base ligand. cabidigitallibrary.org

Furthermore, the allyl group can be functionalized to introduce additional donor atoms, leading to the creation of multidentate ligands. For example, dihydroxylation of the allyl double bond followed by further chemical modification could introduce oxygen or nitrogen donors, expanding the coordination sphere of the resulting ligand. The development of chiral ligands derived from this compound is also an area of interest for asymmetric catalysis. nih.govresearchgate.net

The table below outlines the potential of this compound derivatives as ligand precursors.

Derivative TypeSynthetic StrategyPotential Ligand ClassPotential Catalytic Applications
Schiff Bases Condensation of the ketone with primary amines. nih.govscispace.comBidentate (N,O), Tridentate, TetradentateOxidation, reduction, cross-coupling reactions. cabidigitallibrary.org
Functionalized Allyl Derivatives Modification of the allyl group (e.g., dihydroxylation, amination).Multidentate ligands with O, N donorsAsymmetric synthesis, polymerization.
Phosphine Derivatives Multi-step synthesis involving functionalization of the aromatic ring or allyl group.Chiral or achiral phosphine ligandsCross-coupling reactions (e.g., Suzuki, Heck), hydrogenation.

Q & A

Q. What are the common synthetic routes for preparing 1-[4-(Allyloxy)phenyl]ethanone, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group to the aromatic ring . Alternatively, allyl ether formation can be achieved by reacting 4-hydroxyacetophenone with allyl bromide under basic conditions (e.g., K₂CO₃ in acetone) . Key optimization factors include:
  • Temperature : 80–100°C for allylation.
  • Catalyst loading : 1.2–1.5 equivalents of AlCl₃ for Friedel-Crafts.
  • Solvent : Anhydrous dichloromethane or DMF for moisture-sensitive steps.
    Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 2.6 ppm (singlet, CH₃ of ethanone), δ 4.6–4.8 ppm (allyloxy –OCH₂–), and δ 5.2–6.0 ppm (allyl CH₂=CH– protons) confirm structure .
  • ¹³C NMR : Carbonyl carbon at ~205 ppm, aromatic carbons at 110–160 ppm.
  • Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 190.24 (calculated) with fragmentation patterns matching allyloxy cleavage .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C–O–C (ether) at ~1250 cm⁻¹ .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

  • Methodological Answer :
  • Medicinal Chemistry : Serves as a precursor for bioactive derivatives (e.g., anti-inflammatory or anticancer agents). Researchers functionalize the allyloxy group via epoxidation or click chemistry to generate libraries for structure-activity relationship (SAR) studies .
  • Materials Science : Used in synthesizing photoactive polymers due to the electron-withdrawing ethanone group, enhancing charge-transfer properties. UV-Vis spectroscopy and cyclic voltammetry are employed to assess optoelectronic behavior .

Advanced Research Questions

Q. How does the position of the allyloxy group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The para-substituted allyloxy group directs electrophiles (e.g., nitronium ions) to the ortho and meta positions via resonance and inductive effects. Computational studies (DFT calculations) show:
  • Resonance stabilization : Allyloxy’s –O– group donates electron density to the ring, activating it for substitution.
  • Steric effects : Allyl’s bulkiness reduces reactivity at the para position.
    Experimental validation involves competitive reactions with HNO₃/H₂SO₄, analyzed by HPLC to quantify isomer ratios .

Q. What computational strategies predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer :
  • Quantitative Structure-Property Relationship (QSPR) : Predicts logP (2.1) and solubility using atom-centered fragment contributions .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to assess redox stability.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., COX-2 enzyme) to guide drug design .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurity profiles . Strategies include:
  • Standardized Assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity).
  • HPLC-Purity Validation : Ensure >95% purity via reverse-phase chromatography.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Key Research Findings

  • The allyloxy group enhances membrane permeability in drug candidates, as shown in Caco-2 cell assays .
  • Photodegradation studies (via GC-MS) reveal stability under UV light for >48 hours, supporting use in optoelectronics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.